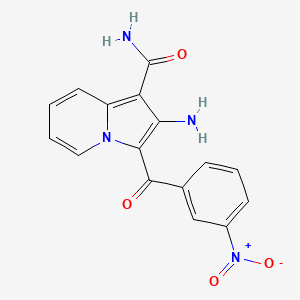

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolizine is a nitrogen-containing heterocycle . It has potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Many approaches for the synthesis of indolizine and its derivatives have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . Opatz group recently developed an efficient method for the synthesis of 2-aminoindolizines by the 5-exo-dig cyclization of 2-alkyl-1- (1-cyanoalkyl)pyridinium salts .Chemical Reactions Analysis

Indolizine and its derivatives can be synthesized through various chemical reactions . For instance, radical-induced synthetic approaches are used for efficient heterocycle construction, efficient C–C or C–X bond construction .Aplicaciones Científicas De Investigación

Photoluminescent Materials

Research on derivatives of indolizine compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, has uncovered their unique photoluminescent properties. These materials exhibit reversible pH-dependent optical behaviors, characterized by a significant blue shift in fluorescence emission when protonated. This unusual phenomenon is attributed to C-protonation and loss of aromaticity, challenging the expected N-protonation mechanism. The ease of synthesis from indole-2-carboxaldehydes allows for the exploration of variously substituted versions to tune optical and pH effects, indicating potential applications in sensors and photonic devices (Outlaw et al., 2016).

Potential Therapeutic Agents

Several studies have explored the synthesis of indolizine derivatives for their potential therapeutic applications. For instance, compounds synthesized from 3-aminoindole-2-carbohydrazide demonstrated blood platelet antiaggregation activity, suggesting their utility in treating cardiovascular diseases (Monge et al., 1991). Furthermore, heterocyclic phenazinecarboxamides, prepared through the condensation of aminoheterocycles and 2-halo-3-nitrobenzoic acids, showed inhibition of cell lines associated with multidrug resistance, indicating their potential as anticancer agents (Gamage et al., 2002).

Chemical Synthesis Methodologies

Research on indolizine derivatives has also contributed to the development of novel chemical synthesis methodologies. A notable example includes the Lewis acid-catalyzed regioselective C–H carboxamidation of indolizines with dioxazolones, facilitating the efficient synthesis of indolizine-3-carboxamides. This method represents a significant advancement in nitrene transfer chemistry and C–H functionalization of N-heterocycles, offering broad applications in synthetic chemistry (Song et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The nitrobenzoyl group in the compound could potentially undergo metabolic reduction, leading to the formation of reactive species that interact with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c17-13-12(16(18)22)11-6-1-2-7-19(11)14(13)15(21)9-4-3-5-10(8-9)20(23)24/h1-8H,17H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWBETLKSRWROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)

![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)

![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)

![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)

![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)

![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2443973.png)